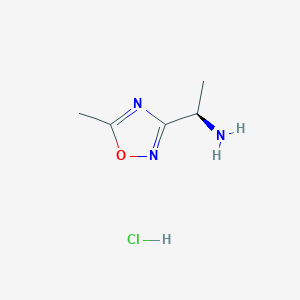
N-ethyl-5-hydroxypentanamide
Übersicht
Beschreibung
“N-ethyl-5-hydroxypentanamide” is a chemical compound with the molecular formula C7H15NO. It is an amide, which is a type of organic compound that is widely applied in medicine, biochemistry, and material science . The IUPAC Standard InChI for this compound is InChI=1S/C7H15NO/c1-3-5-6-7(9)8-4-2/h3-6H2,1-2H3, (H,8,9) .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the 3D structure of the molecule, including bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially be analyzed using reaction databases and cheminformatics tools . These tools can help identify possible transformations the molecule can undergo, extract reaction templates, and develop structure-function relationships .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Safety and Hazards
While specific safety data for “N-ethyl-5-hydroxypentanamide” is not available, safety data for similar compounds can provide some insights. For example, “N-Ethylethylenediamine” is considered hazardous, being highly flammable and potentially harmful if swallowed . It’s important to handle such compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the study of “N-ethyl-5-hydroxypentanamide” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the development of data-driven generation of synthetic trees or reaction networks could be a promising direction . Additionally, the compound could be studied for potential applications in various fields such as medicine, electronics, agriculture, and food production .
Eigenschaften
IUPAC Name |
N-ethyl-5-hydroxypentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-8-7(10)5-3-4-6-9/h9H,2-6H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOGAIZTZSTKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)








